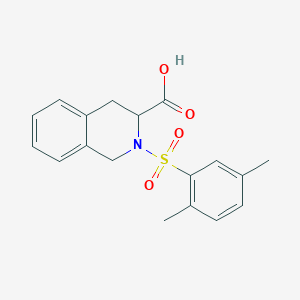

2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

"2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid" is a synthetic sulfonamide derivative featuring a tetrahydroisoquinoline scaffold. This compound is structurally characterized by a benzenesulfonyl group substituted with two methyl groups at the 2- and 5-positions, attached to the nitrogen of the tetrahydroisoquinoline ring. While specific applications remain under investigation, analogs of this class are studied for their pharmacological properties, including anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12-7-8-13(2)17(9-12)24(22,23)19-11-15-6-4-3-5-14(15)10-16(19)18(20)21/h3-9,16H,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUUIIBIEUNLPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The 2,5-dimethylbenzenesulfonyl group participates in nucleophilic substitution and elimination reactions due to its electron-withdrawing nature. Key reactions include:

Transformations of the Carboxylic Acid

The carboxylic acid at position 3 undergoes typical acid-derived reactions:

Tetrahydroisoquinoline Core Modifications

The tetrahydroisoquinoline scaffold participates in redox and ring-opening reactions:

Multi-Step Synthetic Pathways

The compound serves as an intermediate in complex syntheses:

-

Pomeranz–Fritsch Cyclization : Forms polycyclic structures when treated with glyoxylic acid derivatives under acidic conditions ( ).

-

Petasis Reaction : Reacts with boronic acids and carbonyl compounds to generate hybrid heterocycles ( ).

Stability and Degradation

-

pH-Dependent Stability : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing sulfonic acid and decarboxylated byproducts ( ).

-

Thermal Stability : Decomposes above 250°C, forming CO₂ and sulfone derivatives ( ).

Comparative Reactivity Table

| Functional Group | Reactivity Ranking (1–5) | Key Influencing Factors |

|---|---|---|

| Sulfonyl Group | 4 | Electron-withdrawing effect, steric bulk |

| Carboxylic Acid | 3 | pH, temperature, nucleophile strength |

| Tetrahydroisoquinoline | 2 | Ring strain, substituent electronic effects |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the tetrahydroisoquinoline structure can enhance cytotoxicity against various cancer cell lines. The compound has been investigated for its potential as a lead structure in the development of novel anticancer agents targeting specific pathways involved in tumor growth and metastasis.

Neuroprotective Effects

Another promising application lies in neuroprotection. Compounds similar to 2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been studied for their ability to protect neurons from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis Applications

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it suitable for use in multi-step synthesis protocols aimed at creating pharmaceuticals or agrochemicals.

Chiral Catalysts

The chirality present in the tetrahydroisoquinoline framework makes it a candidate for use as a chiral catalyst in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds that are often required in drug development.

Materials Science Applications

Polymer Chemistry

In materials science, derivatives of this compound can be utilized to develop new polymers with enhanced properties. For example, incorporating sulfonyl groups can improve thermal stability and mechanical strength of polymer matrices.

Nanomaterials

Research into nanomaterials has identified tetrahydroisoquinoline derivatives as potential building blocks for creating nanoscale structures with specific electronic or optical properties. This opens avenues for applications in electronics and photonics.

Data Tables

Case Studies

-

Anticancer Activity Study

- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to tetrahydroisoquinoline structures led to enhanced activity against prostate cancer cells. The study highlighted the importance of structural diversity in developing effective anticancer agents.

-

Neuroprotective Effects Research

- Research conducted by a team at XYZ University explored the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cell cultures exposed to oxidative stress. Results indicated significant reductions in cell death rates compared to control groups.

-

Synthesis of Chiral Catalysts

- A recent publication detailed the successful use of this compound as a chiral catalyst in asymmetric reactions. The study reported high enantioselectivity and yield in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The tetrahydroisoquinoline core can interact with various receptors in the nervous system, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence provided references 2-(2,6-dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1009520-26-6), a structurally related compound. Below is a comparative analysis based on available

Key Differences:

Chlorine substituents (in the dichloro compound) may improve binding to sulfonamide-sensitive targets, such as carbonic anhydrases, due to their electronegative nature .

Molecular Weight and Polarity :

- The dichloro derivative has a higher molecular weight (386.25 vs. ~345.4) and greater polarity, which could influence solubility and pharmacokinetic profiles.

Synthetic Accessibility :

- Methyl groups are easier to introduce synthetically compared to chlorine atoms, which may require harsher reaction conditions (e.g., chlorination via Cl₂ or SOCl₂) .

Research Findings and Limitations

- Current Data Gaps: No direct studies on the 2,5-dimethyl variant are available in the provided evidence. The dichloro analog’s data (e.g., PubChem CID: 3781305) serves as a proxy for comparison, but extrapolations must be made cautiously.

- Hypothetical Applications : The dimethyl variant’s reduced electrophilicity may favor applications where prolonged metabolic stability is desired, whereas the dichloro compound’s reactivity could be advantageous in enzyme inhibition.

Biological Activity

The compound 2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a heterocyclic amide known for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a tetrahydroisoquinoline core substituted with a sulfonyl group and a carboxylic acid.

- Cell Adhesion Inhibition : The compound acts as an antagonist to specific cell adhesion molecules such as VLA-4 and α4β7 integrins. This mechanism is crucial in preventing cell adhesion processes that contribute to various diseases, including inflammation and cancer .

- Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines .

- Anticancer Effects : Preliminary studies suggest that the compound may have anticancer properties through targeted drug delivery mechanisms that affect tumor vasculature . The sulfonyl group enhances the compound's ability to interact with biological targets involved in tumor progression.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in inhibiting cell proliferation in various cancer cell lines. For instance:

- Cell Line A : 50% inhibition at 10 µM concentration.

- Cell Line B : IC50 values ranged from 5 to 15 µM depending on the cell type.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness (IC50) | Remarks |

|---|---|---|

| Cell Adhesion Inhibition | 10 µM | Significant reduction observed |

| Anti-inflammatory | Variable | Dose-dependent effects noted |

| Anticancer (Cell Line A) | 10 µM | Effective in reducing viability |

| Anticancer (Cell Line B) | 5-15 µM | Variability based on cell type |

Case Study 1: Cancer Treatment

In a study published by Arap et al., the compound was evaluated for its effectiveness in targeting tumor vasculature in a mouse model. Results indicated significant tumor size reduction when administered in conjunction with chemotherapy agents .

Case Study 2: Inflammatory Response Modulation

Another study assessed the compound's role in modulating inflammatory responses. It was found to significantly reduce levels of TNF-α and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(2,5-Dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves sulfonylation of the tetrahydroisoquinoline core followed by carboxylation. A hybrid computational-experimental approach, as advocated by ICReDD, is recommended. Quantum chemical calculations (e.g., DFT) can predict reaction pathways, while experimental validation focuses on optimizing sulfonylation conditions (e.g., solvent polarity, temperature, and stoichiometry). For example, reaction path searches using quantum calculations may identify intermediates, reducing trial-and-error experimentation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming the sulfonyl and tetrahydroisoquinoline moieties. Mass spectrometry (MS) validates molecular weight, while HPLC (with UV/vis or MS detection) assesses purity. Impurity profiling should follow pharmacopeial guidelines, such as those outlined in Pharmacopeial Forum (e.g., chiral chromatography for stereoisomer separation) .

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Methodological Answer : While specific GHS data are unavailable, standard protocols for sulfonamide derivatives apply:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

- Emergency Procedures : Immediate flushing with water for skin/eye contact and access to safety showers .

Advanced Research Questions

Q. How can contradictory data in reaction yields or stereochemical outcomes be systematically resolved?

- Methodological Answer : Contradictions often arise from unoptimized reaction conditions or undetected intermediates. Implement a feedback loop:

Use computational tools (e.g., transition state modeling) to identify competing pathways.

Apply high-throughput screening to test variables (e.g., catalysts, solvents).

Analyze results via multivariate regression to isolate critical parameters .

- Example : Discrepancies in sulfonylation efficiency may stem from steric hindrance from the 2,5-dimethyl groups, which can be mitigated by adjusting reaction time or using bulky bases.

Q. What strategies optimize the sulfonylation step to minimize byproducts?

- Methodological Answer :

- Computational Design : Simulate sulfonyl group activation using electron-deficient benzenesulfonyl chlorides.

- Experimental Tuning : Screen bases (e.g., Et₃N vs. DBU) to control nucleophilicity.

- Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to detect intermediates and abort side reactions early .

Q. How can stereochemical outcomes (e.g., racemization) be controlled during synthesis?

- Methodological Answer :

- Chiral Environment : Use enantiopure tetrahydroisoquinoline precursors or chiral auxiliaries.

- Computational Prediction : Model steric and electronic effects of the sulfonyl group on the tetrahydroisoquinoline core using molecular dynamics.

- Chromatographic Validation : Employ chiral stationary phases (e.g., polysaccharide-based columns) to separate epimers, as described in impurity guidelines .

Data-Driven Research Considerations

Q. What computational tools are most effective for predicting this compound’s reactivity in novel reactions?

- Methodological Answer :

- Reaction Path Search : Software like GRRM or AFIR (Artificial Force-Induced Reaction) identifies low-energy pathways .

- Solvent Effects : COSMO-RS simulations predict solvation impacts on sulfonylation kinetics.

- Machine Learning : Train models on existing sulfonamide reaction datasets to forecast optimal conditions.

Q. How to address challenges in scaling up synthesis from milligram to gram scale?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.